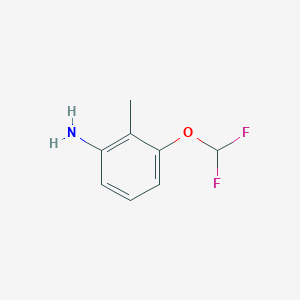

3-(Difluoromethoxy)-2-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-6(11)3-2-4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBSFMJFKKVQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154695-47-2 | |

| Record name | 3-(difluoromethoxy)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)-2-methylaniline: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists. These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability. Among the myriad of fluorinated building blocks, substituted anilines stand out for their versatile reactivity and prevalence in a wide array of bioactive compounds. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)-2-methylaniline, a key intermediate poised for significant applications in the development of novel therapeutics. The presence of the difluoromethoxy group, a bioisostere for hydroxyl and methoxy groups, coupled with the ortho-methyl substitution on the aniline ring, presents a unique combination of electronic and steric properties that are highly sought after in rational drug design.[1]

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is defined by an aniline ring substituted with a methyl group at the 2-position and a difluoromethoxy group at the 3-position.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 1154695-47-2[2]

-

Molecular Formula: C₈H₉F₂NO[3]

-

Molecular Weight: 173.16 g/mol [3]

-

Canonical SMILES: CC1=C(C=CC=C1OC(F)F)N[3]

-

InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N[3]

Physicochemical Data Summary:

While experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes key predicted and known properties of this compound and its close structural analogs. This comparative approach provides valuable insights into its expected behavior.

| Property | Value/Predicted Value | Notes and Comparison with Analogs |

| Appearance | Colorless to pale yellow liquid | Similar to related fluorinated anilines like 3-Fluoro-2-methylaniline.[4] |

| Melting Point | Not available | For comparison, 3-Fluoro-2-methylaniline has a melting point of 7 °C. |

| Boiling Point | Not available | For comparison, 3-Fluoro-2-methylaniline has a boiling point of 89-91 °C at 15 mmHg. |

| Solubility | Expected to be soluble in organic solvents (e.g., THF, DCM, ether) and insoluble in water. | This is a general characteristic of similar aniline derivatives.[5] |

| pKa (Predicted) | ~3.0 ± 0.10 | The electron-withdrawing nature of the difluoromethoxy group is expected to decrease the basicity of the aniline nitrogen. This is comparable to the predicted pKa of 3-(Difluoromethoxy)aniline.[6] |

| XlogP (Predicted) | 2.5 | This predicted value suggests moderate lipophilicity, a desirable trait for drug candidates.[3] |

The Medicinal Chemist's Perspective: Why the Difluoromethoxy Group is a Game-Changer

The difluoromethoxy (-OCF₂H) group is a particularly interesting moiety in drug design for several reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism. This can significantly increase the in vivo half-life of a drug candidate.

-

Lipophilicity and Membrane Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[7]

-

Bioisosterism: The difluoromethoxy group can act as a bioisostere of more common functional groups like the methoxy or hydroxyl group. This allows for fine-tuning of a molecule's properties without drastically altering its core structure and binding interactions.

-

Hydrogen Bonding Capacity: The hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, potentially forming key interactions with biological targets.[1]

The strategic placement of the difluoromethoxy group at the 3-position and the methyl group at the 2-position of the aniline ring in this compound offers a unique scaffold for creating novel molecular entities with potentially improved drug-like properties.

Synthesis and Reactivity: A Proposed Pathway

While specific literature on the synthesis of this compound is sparse, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles for the synthesis of related fluorinated anilines. The general strategy involves the difluoromethylation of a substituted phenol followed by the reduction of a nitro group.

Proposed Synthetic Pathway:

Sources

The Strategic Importance of 3-(Difluoromethoxy)-2-methylaniline in Modern Drug Discovery: A Technical Guide

For Immediate Release

A critical building block in the medicinal chemist's arsenal, 3-(Difluoromethoxy)-2-methylaniline, offers a unique scaffold for the development of novel therapeutics. This technical guide provides an in-depth analysis of its chemical identity, synthesis, physicochemical properties, and its strategic application in drug design for researchers, scientists, and professionals in drug development.

Core Identification: CAS Number and Molecular Formula

At the heart of any chemical exploration is the precise identification of the compound. This compound is cataloged under CAS Number 1154695-47-2 .[1] Its molecular structure is defined by the formula C₈H₉F₂NO .[1]

Physicochemical Characteristics

The strategic incorporation of the difluoromethoxy group onto the 2-methylaniline scaffold imparts a unique set of physicochemical properties that are highly advantageous in drug design. These properties, summarized in the table below, influence the compound's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| Molecular Weight | 173.16 g/mol | [1][2] |

| Molecular Formula | C₈H₉F₂NO | [1] |

| XLogP3-AA (Predicted) | 2.2 | [3] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Note: Some properties are predicted via computational models and should be confirmed through empirical testing.

Strategic Synthesis Pathway

A general reaction scheme is as follows:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

Part A: Synthesis of 3-(Difluoromethoxy)-2-methyl-1-nitrobenzene (Intermediate)

This step is analogous to the preparation of other difluoromethoxy-substituted aromatics.[4]

-

Reaction Setup: To a solution of 2-methyl-3-nitrophenol in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydroxide to form the corresponding sodium phenoxide in situ.

-

Difluoromethylation: Introduce a difluoromethylating agent, such as chlorodifluoromethane (CHF₂Cl), into the reaction mixture under controlled temperature and pressure.

-

Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified by column chromatography to yield 3-(difluoromethoxy)-2-methyl-1-nitrobenzene.

Part B: Synthesis of this compound (Final Product)

The reduction of the nitro group is a standard and well-documented transformation.[5]

-

Reaction Setup: The intermediate, 3-(difluoromethoxy)-2-methyl-1-nitrobenzene, is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: A reducing agent is added. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.

-

Work-up and Isolation: After the reduction is complete, the catalyst (if used) is filtered off. The reaction mixture is then neutralized, and the product is extracted. The final product, this compound, can be purified by distillation or crystallization.

The Role in Drug Discovery and Design

The incorporation of a difluoromethoxy group is a strategic decision in medicinal chemistry aimed at optimizing the druglike properties of a molecule. This is due to the unique electronic and steric effects of this moiety.

Bioisosteric Replacement and Pharmacokinetic Enhancement

The difluoromethoxy group serves as a valuable bioisostere for other functional groups, such as a methoxy or hydroxyl group. Its introduction can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are less susceptible to metabolic degradation, particularly oxidative metabolism, which can increase the half-life of a drug.

-

Modulation of Lipophilicity: The difluoromethoxy group can fine-tune the lipophilicity of a molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. This can improve membrane permeability and bioavailability.

-

Enhanced Target Binding: The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions within the target protein's binding pocket, potentially increasing binding affinity and selectivity.

Application in Novel Therapeutics

While specific drugs derived directly from this compound are not yet prevalent in the market, the broader class of difluoromethoxy-containing anilines are key intermediates in the synthesis of a range of bioactive molecules. For instance, related structures are found in compounds being investigated as kinase inhibitors, and in the development of treatments for cancer and inflammatory diseases. The strategic placement of the methyl and difluoromethoxy groups on the aniline ring provides a unique vector for further chemical elaboration and diversification.

Safety and Handling

As with all aniline derivatives, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from analogous anilines suggest the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Irritation: Can cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

-

Use within a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound represents a valuable and strategic building block for the synthesis of novel pharmaceutical agents. Its unique combination of a reactive aniline functionality with the advantageous properties of the difluoromethoxy group makes it a compelling starting material for drug discovery programs. A thorough understanding of its synthesis, properties, and safe handling is paramount for its effective utilization in the development of next-generation therapeutics.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents.

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. Available at: [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

-

Synthesis of fluorinated neonicotinoids - Protocols.io. Available at: [Link]

-

A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones - MDPI. Available at: [Link]

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.

- US4758579A - Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors - Google Patents.

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. Available at: [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Available at: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - Semantic Scholar. Available at: [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate. Available at: [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]

-

3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem. Available at: [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. Available at: [Link]

-

4-fluoro-3-methoxy-N-methylaniline | C8H10FNO | CID 23558987 - PubChem. Available at: [Link]

-

An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC - NIH. Available at: [Link]

-

4-(Difluoromethoxy)-3-methylaniline - CAS:83190-02-7 - Sunway Pharm Ltd. Available at: [Link]

-

9H-fluoren-9-ylmethyl N-(2-azido-2-oxoethyl)carbamate | Chemsrc. Available at: [Link]

-

2-(difluoromethoxy)-3-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

-

4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) - PubChemLite. Available at: [Link]

Sources

- 1. 1154695-47-2|this compound|BLD Pharm [bldpharm.com]

- 2. 4-(Difluoromethoxy)-3-methylaniline - CAS:83190-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. PubChemLite - 4-(difluoromethoxy)-2-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 4. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Difluoromethoxy)-2-methylaniline

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine. The difluoromethoxy group (-OCHF₂) is a particularly valuable substituent, often considered a bioisostere of hydroxyl or methoxy groups, capable of modulating lipophilicity, metabolic stability, and binding interactions. 3-(Difluoromethoxy)-2-methylaniline is an exemplar of this class, representing a versatile building block for the synthesis of novel bioactive compounds and functional materials.

A rigorous structural confirmation is the bedrock of any chemical research and development program. Spectroscopic analysis provides the unambiguous "fingerprint" of a molecule, confirming its identity and purity. This guide offers an in-depth technical overview of the principal spectroscopic techniques for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—we can map the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices: The NMR Experiment

The primary goal is to obtain a high-resolution spectrum where each unique nucleus is represented by a distinct, well-resolved signal. The choice of solvent is critical. For an aniline derivative, deuterated chloroform (CDCl₃) is an excellent starting point due to its wide use for nonpolar to moderately polar organic compounds and its single, easily identifiable residual peak (δ ≈ 7.26 ppm).[1][2] Should solubility be limited, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. The sample concentration must be optimized: sufficient for a strong signal-to-noise ratio, but not so high as to cause line broadening or aggregation effects. A concentration of 10-20 mg/mL is typically effective for ¹H NMR, while 20-50 mg/mL is preferable for the less sensitive ¹³C nucleus.[1][3][4]

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol describes a self-validating system for ensuring data quality and reproducibility.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2][4]

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is crucial for acquiring sharp NMR signals.[1]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a high-quality, 5 mm NMR tube to remove any particulate matter.[2]

-

Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.[1]

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[1]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, whether manual or automated, is essential for achieving sharp, symmetrical peaks.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H, ¹³C, or ¹⁹F) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[1]

-

Acquire the spectrum using standard pulse sequences. For routine analysis, a simple pulse-acquire sequence is sufficient for ¹H, while a pulse-acquire with proton decoupling is used for ¹³C and ¹⁹F.

-

Mandatory Visualization: NMR Workflow

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted NMR Spectra: A Structural Deep Dive

The following predictions are based on established substituent effects and data from analogous compounds.

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃)

The structure of this compound has three distinct aromatic protons, an amine group, a methyl group, and a difluoromethoxy proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~6.9 - 7.1 | Triplet (t) | 1H | H-5 | Expected to be the most shielded aromatic proton, coupled to H-4 and H-6. Aniline protons typically appear between 6.6-7.2 ppm.[5] |

| ~6.7 - 6.8 | Doublet of Doublets (dd) | 1H | H-4 | Coupled to H-5 and H-6. The ortho- and meta-couplings will result in a dd pattern. |

| ~6.6 - 6.7 | Doublet of Doublets (dd) | 1H | H-6 | Coupled to H-5 and H-4. Its chemical shift will be influenced by the ortho-amino group. |

| ~6.55 | Triplet (t, JHF ≈ 74 Hz) | 1H | -OCH F₂ | The proton of the difluoromethoxy group will be split into a triplet by the two equivalent fluorine atoms. |

| ~3.8 - 4.2 | Broad Singlet (br s) | 2H | -NH ₂ | Amine protons are exchangeable and often appear as a broad signal. The exact shift is concentration and solvent dependent.[5] |

| ~2.15 | Singlet (s) | 3H | -CH ₃ | Aromatic methyl groups typically appear in this region. Data for 3-Fluoro-2-methylaniline shows the methyl peak around this value.[6] |

¹³C NMR Spectrum (Predicted, 101 MHz, CDCl₃)

The molecule has 8 unique carbon signals.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Assignment | Rationale and Supporting Evidence |

| ~148 - 150 | Singlet | C-3 (-OCHF₂) | Aromatic carbon attached to an oxygen atom, significantly deshielded. |

| ~143 - 145 | Singlet | C-1 (-NH₂) | Carbon attached to the electron-donating amino group. The C-N carbon in aniline is ~146 ppm.[7] |

| ~130 - 132 | Singlet | C-5 | Aromatic CH carbon. |

| ~120 - 122 | Singlet | C-2 (-CH₃) | The methyl substituent will have a shielding effect on the carbon it is attached to. |

| ~115 - 117 | Triplet (t, JCF ≈ 240 Hz) | -OC HF₂ | The carbon of the difluoromethoxy group will be a triplet due to one-bond coupling to the two fluorine atoms. |

| ~114 - 116 | Singlet | C-6 | Aromatic CH carbon ortho to the amino group. |

| ~110 - 112 | Singlet | C-4 | Aromatic CH carbon. |

| ~16 - 18 | Singlet | -C H₃ | Typical chemical shift for an aromatic methyl carbon. |

¹⁹F NMR Spectrum (Predicted, 376 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Supporting Evidence |

| -80 to -95 | Doublet (d, JHF ≈ 74 Hz) | -OCHF ₂ | The two fluorine atoms are chemically equivalent and will appear as a single signal, split into a doublet by the proton on the same carbon. This chemical shift range is characteristic for difluoromethoxy groups.[8][9] |

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational modes of molecular bonds. It is an exceptionally fast and reliable method for identifying the presence of key functional groups.

Causality Behind Experimental Choices: The ATR-IR Experiment

For routine analysis of solid or liquid samples, Attenuated Total Reflectance (ATR) has become the technique of choice.[10][11] Its primary advantage is the lack of sample preparation; the sample is simply brought into contact with a high-refractive-index crystal (typically diamond).[12][13] An infrared beam is passed through the crystal, where an evanescent wave penetrates a few micrometers into the sample, allowing for the absorption of IR radiation at specific frequencies corresponding to the sample's vibrational modes.[11][14] This makes it a rapid, non-destructive, and highly reproducible technique.

Experimental Protocol: Acquiring an ATR-IR Spectrum

-

Background Collection: Before analyzing the sample, a background spectrum is collected with the clean, empty ATR crystal. This measures the absorbance of ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the this compound sample directly onto the diamond ATR crystal. If it is a solid, use the built-in press to ensure firm, even contact between the sample and the crystal surface.[11]

-

Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, retract the press, and clean the sample from the crystal using a soft tissue dampened with a suitable solvent like isopropanol or acetone.[10]

Mandatory Visualization: ATR-IR Workflow

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. rsc.org [rsc.org]

- 6. 3-Fluoro-2-methylaniline(443-86-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]

- 11. agilent.com [agilent.com]

- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 13. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]

- 14. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

Physicochemical properties of 3-(Difluoromethoxy)-2-methylaniline

An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-2-methylaniline

Executive Summary: This document provides a comprehensive technical overview of this compound, a fluorinated aromatic amine of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a difluoromethoxy group onto the 2-methylaniline scaffold imparts unique physicochemical properties that are highly valuable in medicinal chemistry. This guide details the compound's chemical identity, physicochemical characteristics, spectroscopic profile, a plausible synthetic pathway, and its applications, with a particular focus on how its structural attributes can be leveraged to optimize drug candidates. The narrative emphasizes the causality behind its properties and provides field-proven insights for its practical application and handling.

Chemical Identity and Molecular Structure

This compound is a substituted aniline derivative. The presence of the electron-withdrawing difluoromethoxy group and the methyl group ortho to the amine functionality creates a unique electronic and steric environment that dictates its reactivity and properties.

-

IUPAC Name: this compound

-

CAS Number: 1233521-09-9

-

Molecular Formula: C₈H₉F₂NO[1]

-

Molecular Weight: 173.16 g/mol

-

Canonical SMILES: CC1=C(C=CC=C1OC(F)F)N[1]

-

InChI Key: REBSFMJFKKVQBS-UHFFFAOYSA-N[1]

Caption: Molecular Structure of this compound.

Core Physicochemical Properties

The physicochemical properties of this compound are heavily influenced by the difluoromethoxy group, which increases lipophilicity and modulates the basicity of the aniline nitrogen. The data presented below are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Value | Significance in Drug Development |

| Molecular Weight | 173.16 g/mol | Within the range preferred for small molecule drugs (Lipinski's Rule of Five). |

| XlogP (Predicted) | 2.5[1] | Indicates good lipophilicity, suggesting favorable membrane permeability. |

| Monoisotopic Mass | 173.06522 Da[1] | Essential for high-resolution mass spectrometry analysis and metabolite identification. |

| pKa (Predicted) | ~3.0 ± 0.10* | The electron-withdrawing nature of the difluoromethoxy group reduces the basicity of the aniline nitrogen compared to unsubstituted anilines. This impacts salt formation and receptor interaction. |

| Appearance | Light yellow to orange clear liquid | Basic physical state information for handling and formulation. |

| Boiling Point | ~201-202 °C[2] | Important for purification via distillation and assessing volatility. |

| Density | ~1.276 g/mL at 25 °C**[2] | Useful for converting between mass and volume in experimental setups. |

*Note: Predicted pKa is based on analogous structures like 3-(difluoromethoxy)aniline.[2] **Note: Appearance, Boiling Point, and Density data are for the closely related isomer 3-(Difluoromethoxy)aniline and serve as an estimate.[2]

Spectroscopic Analysis

Spectroscopic analysis is fundamental for confirming the identity and purity of this compound. While dedicated experimental spectra are not widely published, the expected characteristics can be reliably predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, amine, methyl, and difluoromethoxy protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The electronic effects of the three different substituents will lead to complex splitting patterns.

-

Amine Protons (δ ~3.6 ppm): A broad singlet for the -NH₂ protons. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (δ ~2.1 ppm): A singlet for the -CH₃ protons.

-

Difluoromethoxy Proton (δ ~6.5 ppm, Triplet): A characteristic triplet for the proton on the -OCF₂H group, with a coupling constant (J) around 74 Hz due to coupling with the two adjacent fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretching (2850-3000 cm⁻¹): Signals corresponding to the aromatic and aliphatic C-H bonds.

-

C=C Stretching (1500-1600 cm⁻¹): Aromatic ring vibrations.

-

C-O-C Stretching (~1200-1250 cm⁻¹): Ether linkage stretch.

-

C-F Stretching (1000-1100 cm⁻¹): Strong, characteristic absorbance bands for the difluoromethyl group.[3]

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The expected monoisotopic mass is 173.065 Da.[1]

-

Predicted Adducts: In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 174.07250 and [M+Na]⁺ at m/z 196.05444.[1]

-

Key Fragmentation: Fragmentation would likely involve the loss of the difluoromethoxy group or cleavage adjacent to the amine.

Synthesis and Reactivity

A reliable synthetic route is crucial for obtaining high-purity material for research and development. A common and effective strategy for synthesizing substituted anilines is the reduction of the corresponding nitro compound.

Plausible Synthetic Workflow

A logical synthetic pathway starts from a commercially available precursor, 2-methyl-3-nitrophenol.

Caption: Plausible two-step synthesis of this compound.

Causality Behind Experimental Choices:

-

Difluoromethylation: The reaction of the phenolic hydroxyl group with a difluoromethylating agent (like chloro(difluoro)methane) under basic conditions is a standard method for introducing the -OCF₂H moiety. A polar aprotic solvent like DMF facilitates this nucleophilic substitution.

-

Nitro Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for reducing aromatic nitro groups to amines.[4] The reaction is typically run in an alcohol solvent like ethanol under a hydrogen atmosphere, offering high yields and minimal side products.

Chemical Reactivity and Stability

-

Aniline Reactivity: The primary amine group is nucleophilic and will undergo typical aniline reactions, such as acylation, alkylation, and diazotization.

-

Stability: The difluoromethoxy group is generally stable under a wide range of reaction conditions. However, the compound may be sensitive to air and light over time, a common trait for anilines.

-

Storage: For long-term stability, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[2]

Applications in Medicinal Chemistry and Drug Design

The true value of this compound lies in its application as a building block for novel therapeutics. The difluoromethoxy group is not merely a substituent but a strategic tool for molecular optimization.

The Difluoromethoxy Group as a Bioisostere

The -OCF₂H group serves as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups. This substitution can lead to profound improvements in a drug candidate's profile.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can increase the half-life and bioavailability of a drug.

-

Lipophilicity and Permeability: Fluorine substitution increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[6][7]

-

Binding Affinity: The -OCF₂H group can act as a hydrogen bond donor, a property not shared by the methoxy group. This unique capability can introduce new, favorable interactions with a biological target, potentially increasing binding affinity and potency.[6]

Caption: Impact of the difluoromethoxy group on drug-like properties.

Safety, Handling, and Storage

As with any substituted aniline, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds provide a strong basis for safe handling procedures.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[8][9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][8]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP)

To ensure trustworthiness and scientific integrity, experimental protocols must be self-validating. The Shake-Flask method is a standard procedure for determining logP.

Objective: To experimentally determine the logP value of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Deionized water (pre-saturated with n-octanol)

-

Separatory funnels

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

-

Reference standard with a known logP value

Methodology:

-

Preparation of Saturated Solvents: Vigorously mix equal volumes of n-octanol and deionized water for 24 hours. Allow the layers to separate completely before use. This ensures that the two phases are in equilibrium.

-

Standard Curve Generation: Prepare a series of known concentrations of the analyte in a suitable solvent (e.g., ethanol). Measure the absorbance (UV-Vis) or peak area (HPLC) for each concentration to generate a standard curve. This is a critical validation step to ensure accurate quantification.

-

Partitioning Experiment: a. Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. b. Add a precise volume of this stock solution to a separatory funnel containing a known volume of pre-saturated water. The volume ratio is typically adjusted based on the expected logP. c. Seal the funnel and shake it vigorously for 2-3 minutes to facilitate partitioning. d. Let the funnel stand undisturbed until the two phases have clearly and completely separated.

-

Quantification: a. Carefully separate the aqueous and organic layers. b. Measure the concentration of the analyte in the aqueous phase using the previously generated standard curve. c. The concentration in the organic phase can be determined by difference from the initial concentration.

-

Calculation: The partition coefficient (P) is calculated as: P = [Concentration in organic phase] / [Concentration in aqueous phase] logP = log₁₀(P)

-

Self-Validation:

-

Mass Balance: The total amount of analyte recovered from both phases should be within 95-105% of the initial amount added. A significant deviation indicates experimental error (e.g., degradation, incomplete separation).

-

Control Experiment: Run the entire protocol in parallel using a reference standard with a well-documented logP value. The experimentally determined value for the standard should be in close agreement with the literature value.

-

Replicates: Perform the experiment in triplicate to ensure reproducibility and calculate the standard deviation.

-

Conclusion

This compound is a highly valuable synthetic intermediate whose physicochemical properties are tailored for modern drug discovery. Its defining feature, the difluoromethoxy group, acts as a powerful bioisostere that can enhance metabolic stability, membrane permeability, and target affinity. A thorough understanding of its properties, from its spectroscopic signature to its handling requirements, is essential for researchers aiming to leverage this potent building block in the development of next-generation pharmaceuticals and advanced materials.

References

- The Promising Biological Potential of 3,4-Difluoro-2-methylaniline Derivatives in Drug Discovery - Benchchem.

- 3-(Difluoromethoxy)aniline - ChemBK.

- SAFETY DATA SHEET - Fisher Scientific.

- 3-Fluoro-2-methylaniline | 443-86-7 | Tokyo Chemical Industry Co., Ltd.(APAC).

- 3 - SAFETY DATA SHEET.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 3-(Difluoromethoxy)aniline - SpectraBase.

- 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 - Benchchem.

- This compound (C8H9F2NO) - PubChemLite.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH.

- Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.

- Applications of fluorine-containing amino acids for drug design - PubMed.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- Synthesis of 2-difluoromethoxy-6-methyl aniline - PrepChem.com.

Sources

- 1. PubChemLite - this compound (C8H9F2NO) [pubchemlite.lcsb.uni.lu]

- 2. chembk.com [chembk.com]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

The Strategic Incorporation of Difluoromethoxy Anilines in Modern Drug Discovery: A Technical Guide to Optimizing Lipophilicity and Metabolic Stability

Foreword: The Rise of Fluorine in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs has become an indispensable tool for medicinal chemists.[1] Approximately 20% of all pharmaceuticals on the market are fluoropharmaceuticals, a testament to the profound impact of fluorine on molecular properties.[1] Among the arsenal of fluorinated groups, the difluoromethoxy (-OCHF₂) moiety, particularly when appended to an aniline scaffold, offers a nuanced and powerful approach to overcoming common challenges in drug development, namely balancing lipophilicity and enhancing metabolic stability.[2] This technical guide provides an in-depth exploration of the physicochemical properties of difluoromethoxy anilines, with a focus on practical, field-proven methodologies for their evaluation and strategic implementation in drug design.

The Difluoromethoxy Group: A Privileged Bioisostere

The difluoromethoxy group is often employed as a bioisosteric replacement for other functionalities, most notably the methoxy (-OCH₃) group. This substitution is not merely a conservative modification but a strategic maneuver to imbue a drug candidate with a superior profile of absorption, distribution, metabolism, and excretion (ADME) properties.[3]

Modulating Lipophilicity: A Delicate Balance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's ability to permeate biological membranes. The difluoromethoxy group offers a unique tool for fine-tuning this property. While often considered a lipophilicity-enhancing group, the actual impact on logP can vary depending on the molecular context.[4]

The replacement of a methoxy group with a difluoromethoxy group can subtly increase lipophilicity, providing a more favorable profile for oral absorption and cell permeability.[5] However, the effect is not always straightforward and is influenced by the electronic environment of the aromatic ring.[4]

Table 1: Comparative Physicochemical Properties of Aniline and its Fluorinated Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted logP |

| Aniline | C₆H₇N | 93.13 | 4.6 | 0.9 |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 5.3 | 1.3 |

| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.13 | Not Available | 1.9[6] |

| 4-(Trifluoromethoxy)aniline | C₇H₆F₃NO | 177.12 | 3.75[7] | 2.6 |

Note: Predicted pKa and logP values are sourced from chemical databases and may vary slightly between different prediction algorithms. The logP for 4-(Difluoromethoxy)aniline is a computed property.

Enhancing Metabolic Stability: Resisting the Metabolic Onslaught

A paramount challenge in drug development is designing molecules that can withstand metabolic breakdown, ensuring a sufficiently long half-life to exert their therapeutic effect. The difluoromethoxy group is a stalwart in this regard.[5] The high strength of the carbon-fluorine bond renders the -OCHF₂ group significantly more resistant to oxidative metabolism compared to a methoxy group, which is prone to O-demethylation by cytochrome P450 (CYP) enzymes.

By blocking this common metabolic pathway, the incorporation of a difluoromethoxy group can lead to:

-

Increased drug half-life

-

Reduced clearance

-

Potentially lower and less frequent dosing regimens

However, it is crucial to recognize that metabolic stability is a holistic property of the entire molecule. While the difluoromethoxy group itself is robust, metabolic processes may shift to other susceptible sites on the molecule, such as the aniline ring itself.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Stability Assay

To empirically determine the metabolic stability of a difluoromethoxy aniline derivative, the in vitro liver microsomal stability assay is an indispensable tool.[8][9] This assay provides a reliable prediction of a compound's intrinsic clearance in the liver, the primary site of drug metabolism.[9]

Causality Behind the Experimental Design

The liver microsomal stability assay simulates the Phase I metabolic environment of the liver.[8] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[8] By incubating a test compound with liver microsomes and the necessary cofactors (primarily NADPH), we can quantify the rate of its disappearance over time.[10]

Detailed Step-by-Step Protocol

This protocol outlines a self-validating system for assessing the metabolic stability of difluoromethoxy anilines.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (or from other species of interest)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Internal standard (a structurally similar compound not expected to be metabolized)

-

Acetonitrile (for quenching the reaction)

-

96-well plates

-

Incubator/shaker (set to 37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare Working Solutions:

-

Pre-incubation:

-

In a 96-well plate, add the test compound working solution and the microsomal suspension.

-

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the system to equilibrate.

-

-

Initiate the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[10] The time of addition is considered t=0.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction in the respective wells by adding a quenching solution of cold acetonitrile containing the internal standard.[10]

-

-

Sample Processing:

-

After the final time point, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound relative to the internal standard at each time point.[8]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).

-

The Role of Cytochrome P450 Enzymes and Potential Metabolic Pathways

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs.[11] The primary families involved in drug metabolism are CYP1, CYP2, and CYP3.[11]

For difluoromethoxy anilines, several metabolic pathways can be considered, although the -OCHF₂ group itself is generally stable.

While the difluoromethoxy group is designed to resist metabolism, it is not entirely inert. In some instances, oxidative defluorination can occur, although this is generally a less favorable pathway compared to metabolism at other sites on the molecule.[12]

Conclusion: A Strategic Imperative

The incorporation of a difluoromethoxy group into an aniline scaffold is a powerful and nuanced strategy in modern drug discovery. It offers a means to enhance metabolic stability and fine-tune lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[2] However, the success of this strategy is not guaranteed and requires careful empirical validation. The in vitro microsomal stability assay, as detailed in this guide, provides a robust and reliable method for assessing the metabolic fate of these promising compounds, enabling researchers to make data-driven decisions in the iterative cycle of drug design and optimization.

References

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). National Institutes of Health (NIH).

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.).

- How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29).

- Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). The Journal of Organic Chemistry.

- Difluoroalkylation of Anilines via Photoinduced Methods. (2023, August 16). National Institutes of Health (NIH).

- Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.

- Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024, May 15). ResearchGate.

- Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. (n.d.). National Institutes of Health (NIH).

- Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. (n.d.).

- Advanced in vitro metabolic stability assays for drug discovery. (n.d.). CRO Services - Nuvisan.

- Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.

- Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.). Google Patents.

- Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. (n.d.). Research Explorer - The University of Manchester.

- Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. (2025, August 5). ResearchGate.

- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... (n.d.). ResearchGate.

- Metabolic Stability in Drug Development: 5 Assays. (2023, October 9). WuXi AppTec.

- Metabolic Stability Services. (n.d.). Eurofins Discovery.

- Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. (n.d.). MDPI.

- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2020, January 2). Journal of Medicinal Chemistry - ACS Publications.

- METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. (n.d.). National Institutes of Health.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (n.d.). National Institutes of Health (NIH).

- Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. (2024, September 27). National Institutes of Health.

- 4-(Difluoromethoxy)aniline. (n.d.). PubChem.

- Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. (n.d.). PubMed.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs. (n.d.). Benchchem.

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2025, August 6). ResearchGate.

- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. (n.d.). ResearchGate.

- What are good methoxy isosteres in medicinal chemistry?. (2015, October 7). ResearchGate.

- Microsomal stability assay for human and mouse liver microsomes. (2024, December 9).

- 4-(Trifluoromethoxy)aniline. (2025, September 25). ChemicalBook.

- Late-stage difluoromethylation: concepts, developments and perspective. (2021, June 2). Chemical Society Reviews (RSC Publishing).

- Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics.

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). PubMed Central.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI.

- Microsomal Stability Assay. (n.d.). Creative Bioarray.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2024, February 16). Macmillan Group - Princeton University.

- In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19).

- Metabolic Stability Testing. (n.d.). PK Optimization - Formulation / BOC Sciences.

- Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes. (n.d.). ResearchGate.

- pKa of anilines and the intermolecular proton transfer equilibrium constants at 25 • C for chloranilic acid-anilines systems. (n.d.). ResearchGate.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (2013, March 4).

- The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. (n.d.). ChemRxiv.

Sources

- 1. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 9. nuvisan.com [nuvisan.com]

- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

Discovery and Synthesis of Novel Aniline Derivatives: A Technical Guide for Drug Development Professionals

An in-depth technical guide by a Senior Application Scientist

Aniline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their versatility stems from the nuanced reactivity of the aromatic amine, which can be finely tuned to modulate the pharmacological properties of a molecule. This guide provides an in-depth exploration of the strategies and methodologies for the discovery and synthesis of novel aniline derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Part I: The Aniline Scaffold in Modern Drug Discovery

The aniline moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, from antibiotics to targeted cancer therapies.[2][3][4] Its significance lies in its ability to serve as a versatile building block, allowing for the introduction of diverse functional groups that can interact with biological targets and fine-tune a compound's pharmacokinetic profile.[5] For instance, aniline derivatives are crucial in the synthesis of sulfonamide antibiotics, analgesics like paracetamol, and various antidepressants and antipsychotics.[2][4] The amino group can act as a hydrogen bond donor or acceptor, and its basicity can be modulated to improve bioavailability and cell permeability.[2] However, the aniline scaffold is not without its challenges; metabolic instability and potential toxicity are key concerns that drive the search for novel derivatives with improved safety profiles.[5]

Part II: Strategic Approaches to Novel Aniline Derivatives

The discovery of novel aniline derivatives is a blend of rational design and synthetic innovation. The process begins with a clear understanding of the desired properties of the target molecule, whether it be enhanced potency, improved selectivity, or a more favorable metabolic profile.

Logical Workflow for Aniline Derivative Discovery

The journey from concept to a characterized novel aniline derivative follows a structured, iterative process. This workflow ensures that synthetic efforts are aligned with the project's goals and that each step provides valuable data to inform the next.

Caption: A typical workflow for the discovery and development of novel aniline derivatives.

Part III: The Synthetic Toolkit: A Comparative Analysis

The synthesis of aniline derivatives has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods offer significant advantages over classical approaches, such as broader substrate scope and milder reaction conditions.[6]

1. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides.[6][7]

-

Expertise & Experience: The choice of ligand is critical to the success of a Buchwald-Hartwig reaction. Sterically hindered, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often essential for achieving high yields, particularly with less reactive aryl chlorides.[6][8] The selection of a suitable base (e.g., sodium tert-butoxide, cesium carbonate) is also crucial and depends on the specific substrates and their functional group tolerance.[9]

-

Trustworthiness: The reaction is highly reliable and has been extensively validated across a wide range of substrates, making it a go-to method in both academic and industrial settings.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

2. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[11] While traditionally requiring harsh reaction conditions (high temperatures), modern protocols with specialized ligands have enabled milder transformations.[11][12]

-

Expertise & Experience: Copper-catalyzed reactions are often more cost-effective than their palladium counterparts.[13] The choice between Ullmann and Buchwald-Hartwig can depend on the specific functional groups present in the substrates. For instance, certain substrates may be sensitive to the strong bases used in some Buchwald-Hartwig protocols, making a modern Ullmann approach preferable.[12] The development of new ligands, such as oxalic amides, has significantly broadened the scope and utility of copper-catalyzed aminations.[12]

-

Trustworthiness: While historically less reliable than palladium-catalyzed methods, modern ligand-accelerated Ullmann reactions offer good to excellent yields and functional group tolerance.[13]

3. Direct C-H Amination

A more recent and atom-economical approach is the direct amination of C-H bonds, which avoids the need for pre-functionalized starting materials like aryl halides.[7][14][15]

-

Expertise & Experience: These reactions often rely on a directing group to achieve regioselectivity. For aniline derivatives, the amino group itself can direct C-H functionalization to the ortho position.[16][17][18] Both palladium and copper catalysts have been successfully employed for C-H amination, with the choice of catalyst and oxidant being key to achieving the desired transformation.[18][19][20]

-

Trustworthiness: While a powerful strategy, C-H amination is often more substrate-specific than cross-coupling reactions, and achieving the desired regioselectivity can be challenging without a suitable directing group.[15]

Table 1: Comparison of Key Synthetic Methodologies

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Direct C-H Amination |

| Catalyst | Palladium | Copper[11] | Palladium, Copper, Iron[14][18][19] |

| Substrates | Aryl halides/pseudohalides, amines[7] | Aryl halides, amines[11] | Arenes, amine source[15] |

| Conditions | Generally mild[6] | Traditionally harsh, modern methods milder[12] | Varies, can be mild[16] |

| Advantages | Broad scope, high yields, reliable[6] | Cost-effective catalyst[13] | Atom-economical, avoids pre-functionalization[7][14] |

| Disadvantages | Expensive catalyst, ligand sensitivity | Can require high temperatures, narrower scope | Regioselectivity can be an issue[15] |

Part IV: From Crude to Characterized: A Practical Workflow

Once a synthesis is complete, a systematic workflow is essential to isolate, purify, and characterize the novel aniline derivative.

Post-Synthesis Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. bloomtechz.com [bloomtechz.com]

- 3. nbinno.com [nbinno.com]

- 4. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]

- 5. cresset-group.com [cresset-group.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. books.rsc.org [books.rsc.org]

- 8. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Drug Design

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals on the market being organofluorine compounds.[1] This guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the strategic use of fluorinated building blocks. We will move beyond a simple inventory of effects to explore the fundamental causality behind experimental choices, providing field-proven insights into how this unique element can be leveraged to overcome common challenges in drug discovery, from metabolic instability to suboptimal binding affinity. This document provides detailed experimental protocols, quantitative comparisons, and decision-making workflows to empower scientists to rationally design and synthesize the next generation of therapeutics.

The Fluorine Advantage: A Paradigm Shift in Physicochemical Properties

The outsized role of fluorine in drug discovery stems from its unique combination of fundamental properties, which are unlike any other element in the periodic table.[2] Understanding these core attributes is critical to appreciating their downstream effects on a drug candidate's behavior.

-

High Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect, profoundly altering the local electronic environment of a molecule.[3]

-

Small Atomic Radius: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen with minimal steric perturbation, yet with dramatically different electronic properties.[4]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol), making it exceptionally resistant to metabolic cleavage.

-

Lipophilicity Contribution: While a single fluorine atom has a modest impact on lipophilicity, fluorinated alkyl groups like trifluoromethyl (-CF₃) are significantly more lipophilic than a methyl group, which can enhance membrane permeability.[3]

These intrinsic properties are not mere academic curiosities; they are the levers that medicinal chemists pull to fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic activity.

Mastering Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary driver for incorporating fluorine is to block metabolic "soft spots." Cytochrome P450 (CYP) enzymes in the liver are notorious for oxidizing metabolically labile C-H bonds, leading to rapid clearance and the formation of potentially toxic metabolites. Replacing a vulnerable hydrogen with a fluorine atom effectively armors that position against oxidative metabolism.[3]

Causality: The high bond dissociation energy of the C-F bond makes it energetically unfavorable for CYP enzymes to abstract a hydrogen atom equivalent, thus halting the metabolic cascade at that site.[3] This strategy is particularly effective at benzylic positions or carbons alpha to heteroatoms, which are common sites of oxidation.

A compelling case study is seen in picornavirus inhibitors. A methyl-substituted compound was found to generate eight different metabolites in a monkey liver microsomal assay, primarily from hydroxylation of the methyl group. Its trifluoromethyl-substituted analog, however, not only prevented metabolism at that position but also conferred a "global" protective effect, resulting in only two minor metabolites.[5] This demonstrates that the strong electron-withdrawing nature of the -CF₃ group can electronically deactivate the entire molecule to some extent, protecting other sites from metabolism.[5]

Strategic Modulation of Physicochemical Properties

Beyond metabolic stability, fluorine provides a toolkit for rationally tuning other key drug-like properties, namely acidity/basicity (pKa) and lipophilicity (LogP).

pKa Modulation for Optimal Bioavailability

The strong inductive effect of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[6]

Causality: By withdrawing electron density, fluorine reduces the electron-donating ability of the nitrogen atom, making it a weaker base (lower pKa). This is a critical tool for optimizing oral bioavailability. For a basic drug to be absorbed, it must be in a neutral state to pass through the lipid membranes of the gut wall. A drug with a very high pKa will be fully protonated in the stomach and intestines, trapping it in the gastrointestinal tract. By strategically placing a fluorine atom, the pKa can be lowered into a range that allows for a sufficient population of the neutral, absorbable species at physiological pH.[7]

The Context-Dependent Role of Lipophilicity

Lipophilicity, often measured as LogP or LogD, is a double-edged sword. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8] Fluorination provides a nuanced approach to modulating this property.

-

Single Fluorine Atom: A single H-to-F substitution typically results in a small increase in LogP.

-

Trifluoromethyl (-CF₃) Group: Replacing a methyl group with a -CF₃ group significantly increases lipophilicity (Hansch-Fujita π constant of +0.88). This can be a key strategy for enhancing a drug's ability to cross the blood-brain barrier.[3]

-

Difluoromethyl (-CHF₂) and Trifluoromethoxy (-OCF₃) Groups: These groups offer intermediate and alternative lipophilicity profiles, providing chemists with a wider array of options to strike the right balance. A case study comparing anisole (PhOCH₃) with its fluorinated counterparts found that while PhOCF₃ increases LogD by about 1 log unit, PhOCF₂H strikes a better balance of properties with improved transcellular permeability.[9]

Data Presentation: Quantitative Impact of Fluorination

To illustrate these effects, the following tables provide quantitative data on the changes in pKa and LogP upon fluorination of common molecular scaffolds.

| Compound | R | pKa (Conjugate Acid) | ΔpKa (vs. R=H) | LogP/LogD | ΔLogP (vs. R=H) | Reference(s) |

| Aniline | H | 4.60 | - | 0.90 | - | [10] |

| 4-Fluoroaniline | F | 4.65 | +0.05 | 1.15 | +0.25 | [11] |

| Benzoic Acid | H | 4.20 | - | 1.87 | - | |

| 4-(Trifluoromethyl)benzoic acid | CF₃ | 3.77 | -0.43 | 3.01 | +1.14 | |

| Pyrrolidine | H | 11.27 | - | 0.46 | - | [6] |

| 3-Fluoropyrrolidine | F | 8.82 | -2.45 | - | - | [6] |

| Table 1: Comparison of pKa and LogP for Fluorinated vs. Non-Fluorinated Analogs. |

| Parent Compound | Metabolic Half-Life (t½, min) | Fluorinated Analog | Metabolic Half-Life (t½, min) | Fold Increase | Reference(s) |

| Methyl-substituted Picornavirus Inhibitor | Low (multiple metabolites) | CF₃-substituted Picornavirus Inhibitor | High (only 2 minor metabolites) | Significant | [5] |

| Celecoxib Analog (p-methylphenyl) | 30 | Celecoxib (p-trifluoromethylphenyl) | >240 | >8x | |

| Table 2: Illustrative Metabolic Stability Data. |

Fluorinated Building Blocks: The Synthetic Chemist's Toolkit

While late-stage fluorination has made remarkable strides, the use of pre-functionalized fluorinated building blocks remains a dominant and highly effective strategy in drug discovery.[12] These reagents provide access to a vast chemical space and allow for the reliable and scalable introduction of fluorinated motifs.

Commonly employed fluorinated building blocks include:

-

Fluoroaromatics: e.g., fluoroanilines, fluorobenzoic acids, and fluorinated heterocycles.

-

Trifluoromethylated Aromatics: e.g., (trifluoromethyl)aniline and (trifluoromethyl)bromobenzene.

-

Fluorinated Aliphatics: e.g., fluorinated piperidines and pyrrolidines.

-

Specialty Reagents: Building blocks containing -CHF₂, -OCF₃, and -SCF₃ groups.

The following workflow illustrates a decision-making process for selecting a fluorination strategy.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Difluoromethoxy)-2-methylaniline: An Experimental Protocol for Pharmaceutical Research

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The difluoromethoxy (-OCF₂H) group, in particular, serves as a lipophilic hydrogen bond donor and can significantly enhance metabolic stability and cell membrane permeability. 3-(Difluoromethoxy)-2-methylaniline is a key building block in the synthesis of various pharmaceutically active compounds, making a reliable and well-documented synthetic protocol essential for researchers in drug discovery and development.

This application note provides a comprehensive, step-by-step experimental guide for the synthesis of this compound. The described three-step sequence begins with the preparation of 2-methyl-3-nitrophenol, followed by a difluoromethylation reaction, and concludes with the reduction of the nitro group. The causality behind experimental choices, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure reproducibility and safe handling in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, commencing with the synthesis of the key intermediate, 2-methyl-3-nitrophenol. This intermediate subsequently undergoes difluoromethylation to yield 1-(difluoromethoxy)-2-methyl-3-nitrobenzene. The final step involves the catalytic hydrogenation of the nitro-intermediate to afford the target aniline.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted.

| Reagent/Solvent | Supplier | Purity |

| p-Toluidine | Sigma-Aldrich | ≥99% |

| Nitric Acid (60%) | Fisher Scientific | ACS Grade |

| Sodium Nitrite | Acros Organics | ≥99% |

| Sodium Chlorodifluoroacetate | SynQuest Labs | 97% |

| N,N-Dimethylformamide (DMF) | TCI America | Anhydrous, ≥99.5% |

| Palladium on Carbon (10 wt%) | Strem Chemicals | Degussa type E101 |

| Ethanol | Decon Labs | 200 Proof |

| Ethyl Acetate | VWR | ACS Grade |

| Hexanes | VWR | ACS Grade |

| Dichloromethane | Fisher Scientific | ACS Grade |

| Sodium Sulfate (Anhydrous) | VWR | ACS Grade |

Instrumentation

-

Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker AVANCE 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3][4]

-

Mass Spectrometry (MS): Low-resolution mass spectra were obtained on a Thermo Scientific ISQ EC single quadrupole mass spectrometer using electrospray ionization (ESI).

-

Thin Layer Chromatography (TLC): TLC was performed on silica gel 60 F₂₅₄ plates (Merck) and visualized with UV light (254 nm).

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-nitrophenol

This procedure is adapted from established methods for the synthesis of nitrophenols from diazonium salts.[5]

-

Diazotization: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve p-toluidine (75 g, 0.70 mol) in a mixture of water (380 mL) and nitric acid (93 g, d=1.33 g/mL). Cool the resulting solution to below 0 °C in an ice-salt bath. While maintaining the temperature below 10 °C, add a solution of sodium nitrite (49 g, 0.71 mol) in water (100 mL) dropwise with vigorous stirring. After the addition is complete, stir the mixture for an additional 2 hours at low temperature.

-

Hydrolysis: Transfer approximately 100 mL of the cold diazonium salt solution to a 1 L flask fitted with a reflux condenser. Heat the solution gently. A vigorous reaction will occur; control the heating to maintain a steady reflux. Once the initial reaction subsides, add the remainder of the diazonium solution dropwise from a dropping funnel at a rate that maintains a controlled reaction.

-